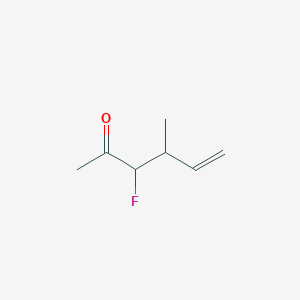

3-Fluoro-4-methylhex-5-en-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-methylhex-5-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11FO and its molecular weight is 130.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What synthetic methodologies are recommended for 3-Fluoro-4-methylhex-5-en-2-one, and how can regioselectivity challenges be addressed?

Answer:

Synthesis typically involves fluorination at the 3-position and formation of the α,β-unsaturated ketone. Key steps include:

- Fluorination strategies : Electrophilic fluorination using Selectfluor® or nucleophilic substitution (e.g., KF in polar aprotic solvents) .

- Regioselectivity control : Protecting the enone system during fluorination to avoid side reactions (e.g., silyl ether protection of the ketone) .

- Characterization : Confirm regiochemistry via 19F NMR (distinct shifts for fluorine at C3 vs. other positions) and GC-MS for purity .

Q. Advanced: How can discrepancies in reported 13C^{13}\text{C}13C NMR chemical shifts for this compound be resolved?

Answer:

Discrepancies may arise from solvent effects, concentration, or referencing standards. To address this:

- Standardize conditions : Use deuterated solvents (e.g., CDCl3) and internal references (TMS).

- Cross-validate : Compare with computational predictions (DFT-based NMR shift calculations) .

- Replicate studies : Publish raw data and experimental parameters (e.g., temperature, pH) to enable meta-analysis .

Q. Basic: Which spectroscopic techniques are critical for characterizing structural isomers of this compound?

Answer:

- 1H NMR : Coupling constants (JH-F) differentiate fluorine proximity to protons.

- IR spectroscopy : Confirm ketone (C=O stretch at ~1700 cm−1) and alkene (C=C at ~1600 cm−1) .

- GC-MS : Identify molecular ion peaks and fragmentation patterns to distinguish isomers .

Q. Advanced: How can the compound’s stability under varying pH and temperature be systematically evaluated?

Answer:

- Accelerated stability studies : Incubate at pH 2–12 and 25–60°C, monitoring degradation via HPLC .

- Kinetic analysis : Plot degradation rates to calculate activation energy (Ea) and shelf-life .

- Identify degradation products : Use LC-HRMS to detect hydrolyzed or oxidized byproducts (e.g., epoxide formation at the alkene) .

Q. Advanced: What computational approaches predict the compound’s reactivity in nucleophilic additions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., β-carbon of the enone) .

- Molecular docking : Simulate interactions with nucleophiles (e.g., thiols) to predict regioselectivity .

- Solvent modeling : Use COSMO-RS to assess solvent effects on transition states .

Q. Basic: How can the geometry (E/Z) of the 5-en-2-one double bond be confirmed?

Answer:

- NOESY NMR : Detect spatial proximity between C4-methyl and C5-H protons for Z-isomer identification .

- Coupling constants : JH5-H6>12 Hz indicates trans (E) configuration .

Q. Advanced: What strategies resolve enantiomers formed during asymmetric synthesis?

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .

- Derivatization : Convert to diastereomers via reaction with chiral amines (e.g., (R)-α-methylbenzylamine) for separation .

- Circular Dichroism (CD) : Confirm absolute configuration post-separation .

Q. Advanced: How should conflicting bioactivity data across in vitro assays be analyzed?

Answer:

- Assay standardization : Control variables (cell line viability, serum concentration) to minimize variability .

- Dose-response curves : Compare EC50 values across models to identify outliers .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. Basic: What impurities commonly arise during synthesis, and how are they mitigated?

Answer:

-

Common impurities :

Impurity Source Mitigation 4-Methylhex-5-en-2-one Incomplete fluorination Optimize fluorination time 3-Fluoro-4-methylhexan-2-one Over-reduction of enone Use milder reducing agents -

Purification : Silica gel chromatography (hexane:EtOAc gradient) .

Q. Advanced: How does fluorine’s electronegativity influence the compound’s reactivity in Michael additions?

Answer:

- Electronic effects : Fluorine withdraws electron density, increasing the α,β-unsaturated ketone’s electrophilicity.

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylhex-5-en-2-one) using stopped-flow techniques .

- Theoretical modeling : Calculate LUMO energy to quantify electrophilicity enhancement .

Q. Tables for Methodological Reference

Q. Table 1: Key Analytical Techniques for Structural Confirmation

| Technique | Parameter Analyzed | Example Data |

|---|---|---|

| 19F NMR | Fluorine chemical shift | δ = -120 to -130 ppm (C3-F) |

| IR Spectroscopy | C=O stretch | 1715 cm−1 (ketone) |

| GC-MS | Molecular ion peak | m/z = 144 [M+] |

Q. Table 2: Strategies to Address Data Contradictions

属性

CAS 编号 |

102283-45-4 |

|---|---|

分子式 |

C7H11FO |

分子量 |

130.16 g/mol |

IUPAC 名称 |

3-fluoro-4-methylhex-5-en-2-one |

InChI |

InChI=1S/C7H11FO/c1-4-5(2)7(8)6(3)9/h4-5,7H,1H2,2-3H3 |

InChI 键 |

LZKMXZLQIDECTE-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(C(=O)C)F |

规范 SMILES |

CC(C=C)C(C(=O)C)F |

同义词 |

5-Hexen-2-one, 3-fluoro-4-methyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。